molecular formula C16H20ClN5O B7356717 2-[1-[4-(3-chloropyridin-2-yl)piperazin-1-yl]ethyl]-4-methyl-1H-pyrimidin-6-one

2-[1-[4-(3-chloropyridin-2-yl)piperazin-1-yl]ethyl]-4-methyl-1H-pyrimidin-6-one

Cat. No. B7356717
M. Wt: 333.81 g/mol
InChI Key: OTRFUMULOBVZEB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[1-[4-(3-chloropyridin-2-yl)piperazin-1-yl]ethyl]-4-methyl-1H-pyrimidin-6-one is a chemical compound that belongs to the class of pyrimidine derivatives. It is a potent and selective inhibitor of the protein kinase enzyme, which plays a crucial role in the regulation of cell growth and differentiation. This compound has been extensively studied for its potential applications in the field of cancer research and drug development.

Mechanism of Action

The mechanism of action of 2-[1-[4-(3-chloropyridin-2-yl)piperazin-1-yl]ethyl]-4-methyl-1H-pyrimidin-6-one involves the inhibition of protein kinase enzymes. This compound binds to the ATP-binding site of the enzyme, thereby preventing its activity. This results in the suppression of cell growth and proliferation, which is particularly relevant in the context of cancer cells.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been extensively studied in vitro and in vivo. This compound has been found to induce apoptosis (programmed cell death) in cancer cells, which is a desirable outcome in cancer therapy. It has also been shown to inhibit angiogenesis (the formation of blood vessels), which is a critical step in tumor growth and metastasis.

Advantages and Limitations for Lab Experiments

The advantages of using 2-[1-[4-(3-chloropyridin-2-yl)piperazin-1-yl]ethyl]-4-methyl-1H-pyrimidin-6-one in lab experiments include its potent and selective inhibition of protein kinase enzymes, its effectiveness against a wide range of cancer cell lines, and its ability to induce apoptosis and inhibit angiogenesis. However, there are some limitations to its use, including its potential toxicity and the need for further research to determine its optimal dosage and administration.

Future Directions

There are several future directions for the research on 2-[1-[4-(3-chloropyridin-2-yl)piperazin-1-yl]ethyl]-4-methyl-1H-pyrimidin-6-one. One potential area of application is in combination therapy with other cancer drugs, which may enhance its effectiveness and reduce toxicity. Another direction is in the development of new analogs of this compound, which may have improved pharmacological properties. Additionally, further research is needed to determine the optimal dosage and administration of this compound in clinical settings.

Synthesis Methods

The synthesis of 2-[1-[4-(3-chloropyridin-2-yl)piperazin-1-yl]ethyl]-4-methyl-1H-pyrimidin-6-one involves several steps, starting with the reaction of 3-chloropyridine-2-amine with 1-(2-bromoethyl)-4-methylpiperazine. The resulting intermediate is then reacted with 2-cyanoacetamide to yield the final product. The synthesis of this compound has been reported in several research articles, and it has been found to be a relatively simple and efficient process.

Scientific Research Applications

2-[1-[4-(3-chloropyridin-2-yl)piperazin-1-yl]ethyl]-4-methyl-1H-pyrimidin-6-one has been extensively studied for its potential applications in cancer research. It has been found to inhibit the activity of protein kinase enzymes, which are known to play a crucial role in the regulation of cell growth and differentiation. This compound has been shown to be effective against a wide range of cancer cell lines, including breast, lung, colon, and prostate cancer cells.

properties

IUPAC Name

2-[1-[4-(3-chloropyridin-2-yl)piperazin-1-yl]ethyl]-4-methyl-1H-pyrimidin-6-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20ClN5O/c1-11-10-14(23)20-15(19-11)12(2)21-6-8-22(9-7-21)16-13(17)4-3-5-18-16/h3-5,10,12H,6-9H2,1-2H3,(H,19,20,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTRFUMULOBVZEB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)NC(=N1)C(C)N2CCN(CC2)C3=C(C=CC=N3)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20ClN5O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.81 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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